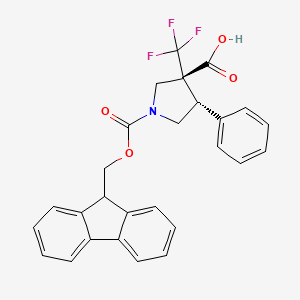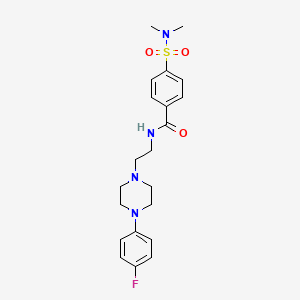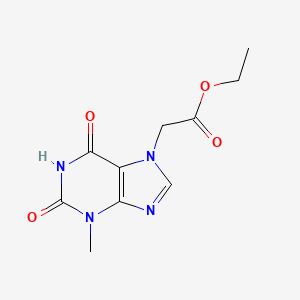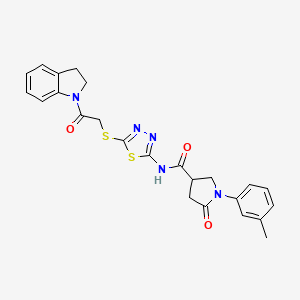![molecular formula C13H15NO B2559133 1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone CAS No. 2253630-54-3](/img/structure/B2559133.png)
1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone” is a chemical compound with the molecular formula C13H15NO . It has a molecular weight of 201.27 .
Synthesis Analysis
The synthesis of azabicyclo[2.1.1]hexanes, which includes “1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone”, has been reviewed . An efficient and modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed . This strategy is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition .Molecular Structure Analysis
The InChI code for “1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone” is 1S/C13H15NO/c1-10(15)14-9-11-7-13(14,8-11)12-5-3-2-4-6-12/h2-6,11H,7-9H2,1H3 .Chemical Reactions Analysis
Azabicyclo[2.1.1]hexanes have emerged as attractive classes of sp3-rich cores for replacing flat, aromatic groups with metabolically resistant, three-dimensional frameworks in drug scaffolds . Strategies to directly convert, or “scaffold hop”, between these bioisosteric subclasses through single-atom skeletal editing would enable efficient interpolation within this valuable chemical space .Applications De Recherche Scientifique
Pharmacological Applications
Compounds with structures similar to "1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone" often find applications in various pharmacological and therapeutic areas. For example, Azelaic acid , a naturally occurring saturated dicarboxylic acid, demonstrates effectiveness in treating acne and hyperpigmentary skin disorders, showcasing antiproliferative and cytotoxic effects on malignant melanocytes (Fitton & Goa, 1991). This suggests potential research avenues for similar compounds in dermatological applications.
Antimicrobial and Antifungal Activity
Compounds with azabicyclohexan structures may also exhibit antimicrobial and antifungal activities. Ursolic acid , a pentacyclic triterpenoid, has been researched for its anti-tumoral, anti-diabetic, cardioprotective, and hepatoprotective properties (Ramos-Hryb et al., 2017). Exploring the antimicrobial potential of "1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone" could lead to new therapeutic applications.
Neuroprotective and Psychiatric Applications
Given the increasing interest in neuroprotective agents for managing neurodegenerative and psychiatric diseases, compounds like 4-phenylbutyric acid show promise in alleviating various pathologies by folding proteins in the ER, suggesting a potential research area for similar compounds in neuroprotection and psychiatric treatment (Kolb et al., 2015).
Anti-inflammatory and Analgesic Applications
Research into compounds with anti-inflammatory and analgesic properties remains a critical area of pharmacological studies. Phenylbutazone , for instance, is utilized for its anti-inflammatory effects in veterinary medicine, highlighting an area of interest for similar compounds in reducing inflammation and pain management (Tobin et al., 1986).
Orientations Futures
Azabicyclo[2.1.1]hexanes and bicyclo[1.1.1]pentanes have emerged as attractive classes of sp3-rich cores for replacing flat, aromatic groups with metabolically resistant, three-dimensional frameworks in drug scaffolds . The development of methods to access these saturated bioisosteric replacements of unsaturated molecular scaffolds is an important aspect of pharmaceutical discovery . Therefore, further exploration and development in this area can be expected.
Propriétés
IUPAC Name |
1-(1-phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10(15)14-9-11-7-13(14,8-11)12-5-3-2-4-6-12/h2-6,11H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIZMLQJNKDOCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CC1(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2559054.png)
![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2559055.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2559056.png)
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2559057.png)


![2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2559067.png)

![N,N-diethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2559070.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2559071.png)
